molecular formula C25H31N3O4S3 B15168066 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide CAS No. 606082-91-1

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide

Cat. No.: B15168066
CAS No.: 606082-91-1
M. Wt: 533.7 g/mol
InChI Key: CUMDPQZIIIQAJT-UHFFFAOYSA-N
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Description

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperidine ring and sulfonamide groups. Common reagents used in these reactions include sulfur, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its applications may include the creation of advanced polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and sulfonamide-containing molecules. Examples include:

  • 2-arylbenzothiazoles
  • Benzo[d]thiazole-2-thiol derivatives
  • 1,2,4-benzothiadiazine-1,1-dioxides

Uniqueness

What sets 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide apart is its unique combination of structural features. The presence of both benzothiazole and piperidine rings, along with sulfonamide groups, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

606082-91-1

Molecular Formula

C25H31N3O4S3

Molecular Weight

533.7 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C25H31N3O4S3/c1-18-6-2-3-7-22(18)27-34(29,30)20-10-12-21(13-11-20)35(31,32)28-16-14-19(15-17-28)25-26-23-8-4-5-9-24(23)33-25/h4-5,8-13,18-19,22,27H,2-3,6-7,14-17H2,1H3

InChI Key

CUMDPQZIIIQAJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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